molecular formula C10H16Cl2N2 B12980760 (1-(Pyridin-2-yl)cyclobutyl)methanamine dihydrochloride

(1-(Pyridin-2-yl)cyclobutyl)methanamine dihydrochloride

Cat. No.: B12980760
M. Wt: 235.15 g/mol
InChI Key: CJPLAMULFVZQLC-UHFFFAOYSA-N
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Description

(1-(Pyridin-2-yl)cyclobutyl)methanamine dihydrochloride is a chemical compound that features a pyridine ring attached to a cyclobutyl group, which is further connected to a methanamine moiety. This compound is often used in various scientific research applications due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyridin-2-yl)cyclobutyl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Pyridin-2-yl Cyclobutyl Intermediate: This step involves the reaction of pyridine with a cyclobutyl halide under basic conditions to form the pyridin-2-yl cyclobutyl intermediate.

    Introduction of the Methanamine Group: The intermediate is then reacted with formaldehyde and ammonia or a primary amine in a Mannich reaction to introduce the methanamine group.

    Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1-(Pyridin-2-yl)cyclobutyl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(1-(Pyridin-2-yl)cyclobutyl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(Pyridin-2-yl)cyclobutyl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(Pyridin-2-yl)cyclobutyl)methanamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclobutyl group provides rigidity, while the pyridine ring offers potential for various interactions with biological targets.

Properties

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

(1-pyridin-2-ylcyclobutyl)methanamine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c11-8-10(5-3-6-10)9-4-1-2-7-12-9;;/h1-2,4,7H,3,5-6,8,11H2;2*1H

InChI Key

CJPLAMULFVZQLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CC=CC=N2.Cl.Cl

Origin of Product

United States

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